ACC2 Selectivity Advantage of the Phenoxy-Thiazole Scaffold Over Non-Phenoxy Analogs
The phenoxy-thiazole scaffold, to which the target compound belongs, was found critical for achieving high isozyme selectivity. In a direct SAR study, the phenoxy-thiazole core enabled ACC2 selectivity exceeding 3000-fold over ACC1 while maintaining single-digit nanomolar ACC2 potency [1]. In contrast, non-phenoxy or alternative heterocyclic cores within the same study failed to achieve comparable selectivity margins [1]. This establishes the phenoxy-thiazole architecture as a key determinant of functional discrimination between ACC isoforms.
| Evidence Dimension | ACC2 vs. ACC1 isozyme selectivity ratio |
|---|---|
| Target Compound Data | The target compound incorporates the privileged phenoxy-thiazole scaffold associated with >3000-fold selectivity. |
| Comparator Or Baseline | Non-phenoxy thiazole or alternative core analogs in the same series: exhibited significantly lower selectivity ratios. |
| Quantified Difference | Up to >3000-fold selectivity enhancement for the phenoxy-thiazole scaffold. |
| Conditions | Human recombinant ACC1 and ACC2 enzyme inhibition assays. |
Why This Matters
For procurement aimed at ACC-related research, the phenoxy-thiazole scaffold provides a proven selectivity advantage that alternatives lacking this motif do not reliably reproduce.
- [1] Clark, R.F. et al. (2007) 'Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors', Bioorganic & Medicinal Chemistry Letters, 17(7), pp. 1961–1965. doi: 10.1016/j.bmcl.2007.01.022. View Source
